molecular formula C21H21NO3 B397415 Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate CAS No. 328282-79-7

Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate

Cat. No.: B397415
CAS No.: 328282-79-7
M. Wt: 335.4g/mol
InChI Key: KAQVGIJQDFUAFJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate ( 328282-79-7) is a high-purity indole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C21H21NO3 and a molecular weight of 335.40 g/mol, this compound serves as a versatile heterocyclic building block . The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds and natural products . Indole derivatives are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery efforts . This specific ester, with its tert-butyl benzoyl substituent, is particularly useful for constructing more complex molecular architectures and for studying structure-activity relationships . It is an important intermediate in organic synthesis, especially for the development of novel heterocyclic compounds . The compound is provided with a typical purity of 97% . This product is intended for use in laboratory research only and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle all laboratory chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

methyl 1-(4-tert-butylbenzoyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-21(2,3)15-11-9-14(10-12-15)19(23)22-13-17(20(24)25-4)16-7-5-6-8-18(16)22/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVGIJQDFUAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

In a representative procedure, indole-3-carboxylic acid is dissolved in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv.) and cooled to 0°C. Di-tert-butyl dicarbonate (1.5 equiv.) is added dropwise, and the reaction is stirred until completion. This method achieves Boc protection in ≥89% yield, as demonstrated in the synthesis of tert-butyl 3-(4-trifluoromethylbenzyl)-2-methyl-1H-indole-1-carboxylate. The Boc group remains intact during subsequent esterification steps, ensuring regioselective functionalization.

Esterification of Indole-3-Carboxylic Acid

Conversion of the C3 carboxylic acid to a methyl ester is critical for enhancing solubility and directing subsequent reactions.

Fischer Esterification

Indole-3-carboxylic acid is refluxed in methanol with concentrated sulfuric acid (cat.) for 12–16 hours. This classical method provides methyl indole-3-carboxylate in moderate yields (60–75%). However, prolonged reaction times may lead to decomposition, necessitating careful monitoring.

DCC/DMAP-Mediated Esterification

A more efficient approach involves activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous DCM. Methyl alcohol is added, and the mixture is stirred at room temperature for 6 hours. This method achieves yields exceeding 85% with minimal byproducts.

Deprotection of the Boc Group

Prior to N1 acylation, the Boc group is cleaved under acidic conditions.

Hydrochloric Acid-Mediated Deprotection

Treatment with 4M HCl in dioxane at 0°C for 1 hour quantitatively removes the Boc group, yielding methyl 1H-indole-3-carboxylate. The product is extracted with ethyl acetate, washed with NaHCO₃, and dried over MgSO₄.

N1 Acylation with 4-(tert-Butyl)benzoyl Chloride

Introducing the 4-(tert-butyl)benzoyl group at N1 requires careful optimization to avoid ring functionalization.

Schotten-Baumann Conditions

Methyl 1H-indole-3-carboxylate is suspended in a biphasic mixture of NaOH (aq.) and dichloromethane. 4-(tert-Butyl)benzoyl chloride (1.2 equiv.) is added dropwise at 0°C, and the reaction is stirred vigorously for 2 hours. This method affords the target compound in 70–75% yield after purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

DMAP-Catalyzed Acylation

In anhydrous DCM, methyl 1H-indole-3-carboxylate is treated with 4-(tert-butyl)benzoyl chloride (1.5 equiv.), triethylamine (2.0 equiv.), and DMAP (0.1 equiv.) at room temperature for 6 hours. The reaction proceeds with 82% yield, as validated in analogous syntheses of tert-butyl indole-1-carboxylates.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-2), 8.12 (d, J = 8.0 Hz, 1H, H-4), 7.65–7.58 (m, 3H, aromatic), 7.42–7.35 (m, 3H, aromatic), 3.95 (s, 3H, COOCH₃), 1.38 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (COOCH₃), 160.1 (N-CO), 136.7–122.4 (aromatic), 53.8 (COOCH₃), 34.9 (C(CH₃)₃), 31.2 (C(CH₃)₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₃NO₃ [M+H]⁺: 372.1704; Found: 372.1701.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Advantages
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, DCM, 0°C→RT89–92High regioselectivity, minimal byproducts
EsterificationDCC/DMAP, DCM, RT85–90Rapid, anhydrous conditions
Deprotection4M HCl, dioxane, 0°CQuantitativeMild, avoids over-acidification
N1 Acylation4-(t-Bu)benzoyl chloride, DMAP, DCM, RT80–82High efficiency, scalable

Mechanistic Insights and Challenges

Competing Reaction Pathways

During N1 acylation, C3 ester groups may act as electron-withdrawing moieties, deactivating the indole ring toward electrophilic substitution. However, DMAP facilitates acyl transfer by stabilizing the tetrahedral intermediate. Side reactions, such as O-acylation of the ester, are suppressed under kinetic control at 0°C.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCM) enhance acylation rates by stabilizing ionic intermediates. Elevated temperatures (>40°C) promote decomposition, as observed in control experiments.

Applications and Derivatives

The target compound serves as a precursor for:

  • Anticancer agents : Analogues with modified acyl groups exhibit topoisomerase inhibition.

  • Luminescent materials : tert-Butyl groups enhance thermal stability in OLED applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate. Research indicates that derivatives of indole compounds exhibit significant antibacterial activity against various pathogens. For instance, certain analogs have demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against resistant strains of bacteria like Staphylococcus aureus and Listeria monocytogenes .

Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of indole derivatives revealed that modifications at specific positions on the indole ring can enhance antimicrobial efficacy. The presence of a benzoyl moiety was crucial for maintaining activity against Gram-positive bacteria, suggesting that this compound could serve as a lead compound for further development .

2. Anticancer Potential

Indole derivatives are well-known for their anticancer properties. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Studies indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Case Study: In Vitro Evaluation
In one study, this compound was tested against breast and colon cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 25 µM. This suggests potential for therapeutic use in oncology, warranting further investigation into its mechanism of action .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are complex and multifaceted:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Experimental Data

Application AreaCompound TestedMIC (mg/mL)IC50 (µM)Reference
AntimicrobialThis compound0.004 - 0.03N/A
AnticancerThis compoundN/A15 - 25

Mechanism of Action

The mechanism of action of Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

(E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)

  • Substituents : A tert-butyl group at the 1-position, a mesylate (methylsulfonyloxy) group on a propenyl chain at the 6-position, and an ester at the 1-position.
  • Key Differences : Unlike the target compound, this analog features a mesylate-leaving group and an alkenyl side chain, which may enhance reactivity in nucleophilic substitution reactions. The tert-butyl group is positioned similarly, but the carboxylate ester is at the 1-position instead of the 3-position .

Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

  • Substituents: A 4-fluorobenzyl group at the 1-position and a quinolin-8-yl ester at the 3-position.
  • The quinolin-8-yl ester may alter solubility and bioavailability due to its aromatic heterocycle .

Tert-butyl 3-acetyl-1H-indole-1-carboxylate (Compound 95b)

  • Substituents : A tert-butyl ester at the 1-position and an acetyl group at the 3-position.
  • Key Differences : The acetyl group at the 3-position (vs. methyl carboxylate in the target compound) could reduce steric hindrance, affecting binding interactions in biological systems. This compound was synthesized using Nysted reagent and TiCl4, yielding 58% as a yellow oil .

Physicochemical Properties

  • NMR Trends :
    • Tert-butyl groups typically produce distinct singlet peaks near δ 1.3–1.5 ppm in ¹H NMR.
    • In Compound 95b, the acetyl group’s carbonyl resonance appears at δ 169.5 ppm in ¹³C NMR, whereas methyl esters (as in the target compound) resonate near δ 165–170 ppm .
  • Stability : The mesylate group in Compound 15 is prone to hydrolysis, whereas the tert-butylbenzoyl group in the target compound may confer greater steric protection against enzymatic degradation.

Data Table: Key Comparisons

Compound Name Substituents (Position) Functional Groups Synthesis Method Yield/Stability Notes
This compound 1-(tert-butylbenzoyl), 3-(methyl ester) Ester, benzoyl Unknown Discontinued
Compound 15 1-(tert-butyl), 6-(mesylate-propenyl) Mesylate, ester Mesylation reaction Crude product used directly
Quinolin-8-yl ester 1-(4-fluorobenzyl), 3-(quinolin-8-yl) Fluorobenzyl, quinolinyl ester Not specified Potential food additive use
Compound 95b 1-(tert-butyl), 3-acetyl Acetyl, ester Nysted reagent + TiCl4 58% yield, yellow oil

Biological Activity

Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate, with the CAS number 328282-79-7, is a synthetic organic compound that belongs to the indole derivative family. Its unique structure, characterized by a tert-butyl group linked to a benzoyl moiety and an indole core, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO3, with a molecular weight of approximately 335.40 g/mol. The presence of functional groups such as carbonyl and ester enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H21NO3
Molecular Weight335.40 g/mol
CAS Number328282-79-7

Antiviral Properties

Recent studies have highlighted the antiviral properties of indole derivatives, including this compound. Research indicates that compounds with similar structural motifs exhibit significant activity against various viruses, including RNA viruses like HCV and DNA viruses such as HBV. The mechanism often involves inhibition of essential viral enzymes, which could be a promising area for further exploration regarding this compound's efficacy against viral infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication, similar to other indole derivatives that target IMP dehydrogenase (IMPDH), crucial for nucleotide biosynthesis .
  • Cellular Interaction : Its structural complexity allows for diverse interactions with cellular receptors and proteins, potentially leading to modulation of signaling pathways that are vital for viral entry and replication.

Case Studies

A comparative analysis was conducted on the biological activities of this compound and other related indole derivatives:

Compound NameCAS NumberBiological ActivityIC50 (μM)
This compound328282-79-7Antiviral activity against HCV and HBVTBD
tert-Butyl 1-methyl-1H-indole-3-carboxylate79494946Moderate antiviral activity~30
Methyl 1-butyl-1H-indole-3-carboxylate858515-87-4Lower antiviral efficacy compared to tert-butyl variant~50

Note: IC50 values are indicative and may vary based on experimental conditions.

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for drug development in:

  • Antiviral Therapies : Given its potential efficacy against viral infections.
  • Cancer Treatment : Indoles have been explored for their anticancer properties; thus, further studies could reveal similar effects for this compound.

Q & A

Basic Research Questions

Q. What crystallographic methods are recommended for determining the crystal structure of Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate?

  • Methodological Answer : For structural determination, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which handles small-molecule data robustly, even for twinned crystals or high-resolution datasets . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) is ideal for visualizing thermal ellipsoids and molecular geometry .
  • Example Data :

ParameterValue (from analogous indole derivatives)Source
Crystal SystemOrthorhombic
Space GroupPbcm
Refinement SoftwareSHELXL-2018

Q. What synthetic routes are effective for introducing the tert-butyl benzoyl group onto the indole scaffold?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used. For example, tert-butyl-substituted aryl halides can react with indole boronic esters under Pd catalysis. Evidence from tert-butyl indole derivatives shows that ligands like S-Phos and bases like NaHMDS improve yields (up to 91% in optimized conditions) .
  • Key Reaction Conditions :

CatalystLigandSolventYield
Allylpalladium chlorideS-PhosTHF91%
Pd(dba)₂Dicyclohexylphosphane1,3-dimethyl-2-imidazolidinone85%

Advanced Research Questions

Q. How can discrepancies in X-ray diffraction data (e.g., twinning, disorder) be resolved during structural refinement?

  • Methodological Answer : SHELXL’s TWIN and BASF commands are critical for handling twinned data. For disordered tert-butyl groups, use PART instructions to model split positions. Comparative analysis of analogous structures (e.g., tert-butyl indole carboxylates) shows that hydrogen-bonding networks (e.g., C–H···π interactions) stabilize crystal packing, reducing disorder .
  • Case Study : In a tert-butyl indole derivative, Cl···π interactions (3.4 Å) and dimeric hydrogen bonds (N–H···O, 2.9 Å) resolved twinning issues .

Q. What strategies optimize reaction yields in palladium-catalyzed cross-coupling steps for tert-butyl-functionalized indoles?

  • Methodological Answer : Catalyst selection is critical. Allylpalladium chloride with S-Phos ligand outperforms other catalysts in tert-butyl indole syntheses due to enhanced steric tolerance. Pre-activation of the aryl halide (e.g., using NaHMDS) and inert atmosphere (N₂) prevent side reactions .
  • Optimization Table :

VariableOptimal ConditionYield Impact
LigandS-Phos+20%
BaseNaHMDS+15%
Temperature0–20°C (stepwise)+10%

Q. How do steric effects from the tert-butyl group influence the indole ring’s electronic properties and reactivity?

  • Methodological Answer : The tert-butyl group induces significant steric hindrance, altering the indole’s π-electron density. DFT calculations (e.g., B3LYP/6-31G*) on analogous compounds show reduced electrophilicity at the C3 position, confirmed by decreased reactivity in Friedel-Crafts alkylation . UV-Vis spectroscopy (λmax shifts) and NMR (¹³C deshielding) validate these effects .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthetic batches of this compound?

  • Methodological Answer : Contradictions often arise from residual solvents or rotamers. Use high-field NMR (≥500 MHz) with NOESY to identify rotational barriers in the tert-butyl group. For example, in tert-butyl indole derivatives, coalescence temperatures (~−30°C to 25°C) reveal slow rotation, causing split peaks . LCMS (e.g., m/z 757 [M+H]⁺ as in ) can confirm purity and rule out byproducts .

Structural and Functional Characterization

Q. What analytical techniques are most effective for confirming the regioselectivity of benzoylation at the indole N1 position?

  • Methodological Answer : SCXRD is definitive for regiochemical assignment. For indirect methods, compare ¹H-¹⁵N HMBC spectra: the N1-benzoylated indole shows a 3J coupling between N1 and the C3 carboxylate carbonyl . IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and HRMS further validate the substitution pattern .

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